molecular formula C13H13N3O4 B454339 (1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate

(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate

Cat. No.: B454339
M. Wt: 275.26g/mol
InChI Key: JUHTWRYBSSNGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous sodium hydroxide.

    Nucleophilic Addition: Electrophiles such as alkyl halides.

Major Products Formed

    Reduction: 4-amino benzoate derivative.

    Hydrolysis: 4-nitrobenzoic acid.

    Nucleophilic Addition: Various substituted pyrazole derivatives.

Scientific Research Applications

(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate is unique due to its specific combination of a pyrazole ring and a nitrobenzoate ester, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26g/mol

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate

InChI

InChI=1S/C13H13N3O4/c1-9-11(7-15(2)14-9)8-20-13(17)10-3-5-12(6-4-10)16(18)19/h3-7H,8H2,1-2H3

InChI Key

JUHTWRYBSSNGOA-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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